molecular formula C9H9BrO2 B7961396 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B7961396
M. Wt: 229.07 g/mol
InChI Key: OWYMCSQGVYEEKF-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1279822-61-5) is a brominated heterocyclic compound featuring a seven-membered dioxepine ring fused to a benzene moiety. The bromine substituent at position 6 confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol and a purity of 97% . The compound is primarily used in research settings, particularly in the development of bioactive molecules and materials science.

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,5-benzodioxepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYMCSQGVYEEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC=C2)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, such as 6-alkyl or 6-aryl derivatives.

    Oxidation: Oxidized products include corresponding ketones or carboxylic acids.

    Reduction: Dehalogenated products or reduced benzodioxepine derivatives.

Scientific Research Applications

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: Bromine Substitution Patterns

  • 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 147644-11-9): Shares the same molecular formula (C₉H₉BrO₂) but differs in bromine placement (position 7 vs. 6). Reactivity differences arise from electronic effects; the 7-bromo derivative may show altered nucleophilic aromatic substitution kinetics.

Core Heterocycle Variations

Benzodioxepine vs. Benzodioxin:
  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 52287-51-1): A six-membered benzodioxin ring (C₈H₇BrO₂) with two oxygen atoms.
  • 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine (CAS: 114095-73-7):
    • Features a single oxygen atom in a seven-membered oxepine ring (C₁₀H₁₁BrO ).
    • Reduced oxygen content lowers polarity, impacting solubility and interaction with biological targets .
Benzothiazine Derivatives:
  • 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine (CAS: 187604-75-7):
    • Replaces oxygen with sulfur (C₈H₈BrNS ), altering electronic properties.
    • Sulfur’s lower electronegativity increases nucleophilicity, making it suitable for metal-catalyzed cross-coupling reactions .

Functionalized Derivatives

  • 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS: 1187828-95-0):
    • Incorporates a carbaldehyde group (C₁₀H₉BrO₃ ), enabling condensation reactions for Schiff base formation .
  • 7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine :
    • Contains an epoxide moiety, enhancing reactivity in ring-opening reactions for polymer or prodrug synthesis .

Table 1: Key Properties of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%) Key Feature(s)
This compound 1279822-61-5 C₉H₉BrO₂ 229.07 97 Bromine at position 6
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine 147644-11-9 C₉H₉BrO₂ 229.07 96 Bromine at position 7
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine 52287-51-1 C₈H₇BrO₂ 215.04 98 Six-membered benzodioxin ring
6-Bromo-3,4-dihydro-2H-1,4-benzothiazine 187604-75-7 C₈H₈BrNS 230.12 97 Sulfur-containing heterocycle
9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde 1187828-95-0 C₁₀H₉BrO₃ 257.08 N/A Carbaldehyde functionalization

Biological Activity

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with its mechanistic insights and applications in drug development.

Chemical Structure and Properties

The compound is characterized by a benzodioxepine ring system with a bromine atom at the 6-position. This substitution is believed to enhance its reactivity and biological activity compared to related compounds. The molecular formula is C8H8BrO2C_8H_8BrO_2 with a molecular weight of approximately 215.05 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effects on bacterial strains such as Escherichia coli, Staphylococcus aureus, and filamentous fungi like Aspergillus niger. The compound showed inhibitory effects, suggesting potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Aspergillus niger1464 µg/mL

Anticancer Activity

The compound's anticancer properties are under investigation, with preliminary studies indicating its potential to inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of apoptotic pathways and interference with cell cycle progression. Research has shown that derivatives of benzodioxepines can induce apoptosis in various cancer cell lines .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. The presence of the bromine atom may enhance binding affinity to molecular targets .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A comparative study demonstrated that derivatives of benzodioxepines exhibit varying levels of antimicrobial activity. The introduction of different substituents significantly altered their effectiveness against specific bacterial strains .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound led to reduced viability and increased apoptosis rates compared to untreated controls .

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